(S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13470876
Molecular Formula: C12H21ClN2O3
Molecular Weight: 276.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21ClN2O3 |
|---|---|
| Molecular Weight | 276.76 g/mol |
| IUPAC Name | tert-butyl (3S)-3-[(2-chloroacetyl)-methylamino]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-5-9(8-15)14(4)10(16)7-13/h9H,5-8H2,1-4H3/t9-/m0/s1 |
| Standard InChI Key | KVCMXCMQNSDGSZ-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)C(=O)CCl |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)CCl |
Introduction
Synthesis and Characterization
The synthesis of such compounds typically involves multi-step reactions starting from simple precursors. For example, pyrrolidine derivatives can be synthesized through reactions involving chloroacetyl chloride and amines. Characterization is often performed using techniques like NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for (S)-3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester are not available, related compounds in medicinal chemistry often exhibit potential as enzyme inhibitors or modulators of biological pathways. For instance, compounds with similar structures may interact with enzymes involved in metabolic or inflammatory processes.
Research Findings and Potential Applications
Research in medicinal chemistry often focuses on identifying compounds with specific biological activities, such as enzyme inhibition or receptor modulation. Compounds like (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester could serve as starting points for further structural optimization to enhance their therapeutic potential.
Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Biological Activity |
|---|---|---|---|
| (S)-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₁H₁₉ClN₂O₃ | 262.733 g/mol | Potential enzyme inhibitor |
| (S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester | C₁₃H₁₈ClN₃O₂ | 283.75 g/mol | DPP-IV inhibitor, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume